molecular formula C6H14O6S2 B031150 Diethyl ethane-1,2-disulfonate CAS No. 500692-41-1

Diethyl ethane-1,2-disulfonate

Cat. No.: B031150
CAS No.: 500692-41-1
M. Wt: 246.3 g/mol
InChI Key: XCEDLSQLKUOFPM-UHFFFAOYSA-N
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Description

Diethyl ethane-1,2-disulfonate is a chemical compound with the molecular formula C6H14O6S2. . This compound is characterized by the presence of two sulfonate groups attached to an ethane backbone, making it a versatile reagent in organic synthesis.

Mechanism of Action

Target of Action

Diethyl ethane-1,2-disulfonate is a chemical compound that has been found to be utilized by certain microorganisms as a sole source of carbon and energy . The primary targets of this compound are specific enzymes in these microorganisms that are capable of breaking down the compound for energy production .

Mode of Action

The compound interacts with its targets through specific enzymatic reactions. One such reaction involves the monooxygenation of ethanesulfonate or ethane-1,2-disulfonate . This reaction is facilitated by an inducible desulfonative oxygenase enzyme .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidative, reductive, and fermentative modes of catabolism . These pathways tend to yield the intermediate sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase . This enzyme is widespread and at least three subgroups can be recognized .

Result of Action

The result of the action of this compound is the production of energy in microorganisms that can utilize this compound. The breakdown of the compound results in the formation of 2 mol sulfate per mol substrate, indicating quantitative utilization of the substrate . The growth yield, 7 g protein (mol C) –1, indicates the energy production from the compound .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of specific microorganisms and the availability of oxygen, which is required for the oxidative catabolic pathway . The efficacy and stability of the compound’s action may also be influenced by factors such as pH and temperature, although specific studies on these aspects are lacking.

Biochemical Analysis

Biochemical Properties

Diethyl ethane-1,2-disulfonate is involved in specific monooxygenation reactions . It is also known to participate in oxidative, reductive, and fermentative modes of catabolism, which yield the intermediate sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase . This enzyme is widespread and at least three subgroups can be recognized .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound plays a role in bacterial catabolism of the carbon moiety in the C2-sulfonates and the fate of the sulfonate group

Molecular Mechanism

The molecular mechanism of this compound involves its participation in specific monooxygenation reactions . It is also involved in the desulfonation process, where it is converted to sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase .

Metabolic Pathways

This compound is involved in specific monooxygenation reactions and oxidative, reductive, and fermentative modes of catabolism . These processes yield the intermediate sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl ethane-1,2-disulfonate can be synthesized through the reaction of ethane-1,2-diol with sulfur trioxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C2H4(OH)2 + 2 SO3 → C2H4(SO3H)2 + 2 H2O\text{C2H4(OH)2 + 2 SO3 → C2H4(SO3H)2 + 2 H2O} C2H4(OH)2 + 2 SO3 → C2H4(SO3H)2 + 2 H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of ethane-1,2-diol and sulfur trioxide through a reactor. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation or crystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl ethane-1,2-disulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonates.

    Substitution: Various substituted ethane derivatives.

Scientific Research Applications

Diethyl ethane-1,2-disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the deprotection of aromatic methyl ethers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.

Comparison with Similar Compounds

    1,2-Ethanedisulfonic Acid Diethyl Ester: Similar in structure but differs in its ester groups.

    2-(Diethylamino)ethanethiol: Used for deprotection of aromatic methyl ethers.

    Methanedisulfonic Acid: Another sulfonic acid with different applications.

Uniqueness: Diethyl ethane-1,2-disulfonate stands out due to its dual sulfonate groups, which provide unique reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

diethyl ethane-1,2-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDLSQLKUOFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCS(=O)(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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